molecular formula C19H18N2O4 B214630 2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B214630
M. Wt: 338.4 g/mol
InChI Key: HUEUIGOMIIGSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of 2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies have also suggested that this compound may have neuroprotective properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anticancer and neuroprotective properties, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide. One area of research could be focused on the development of more efficient synthesis methods to produce this compound in larger quantities. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound, particularly in the treatment of cancer and neurodegenerative diseases. Finally, studies could be conducted to explore the potential side effects and toxicity of this compound to determine its safety for human use.

Synthesis Methods

The synthesis of 2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves a multi-step process. The first step involves the condensation of 4-methylacetophenone with tryptamine to form an intermediate compound. This intermediate compound is then subjected to a series of reactions, including acetylation, reduction, and hydrolysis, to yield the final product.

Scientific Research Applications

2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-[3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C19H18N2O4/c1-12-6-8-13(9-7-12)16(22)10-19(25)14-4-2-3-5-15(14)21(18(19)24)11-17(20)23/h2-9,25H,10-11H2,1H3,(H2,20,23)

InChI Key

HUEUIGOMIIGSJF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Origin of Product

United States

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